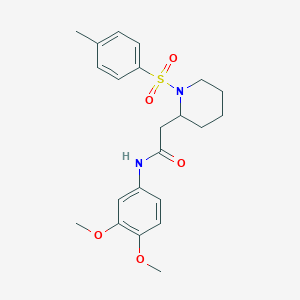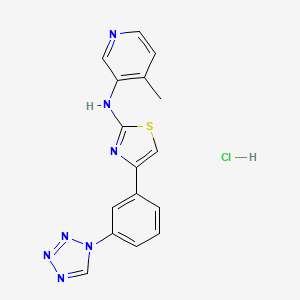![molecular formula C13H18N2 B2633754 [3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine CAS No. 2287299-78-7](/img/structure/B2633754.png)
[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine, also known as DPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. DPH is a bicyclic hydrazine derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of [3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine is not fully understood. However, it has been suggested that [3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. [3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has also been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is required for DNA replication and cell division. This inhibition may contribute to the anticancer activity of [3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine.
Biochemical and Physiological Effects:
[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been shown to have a range of biochemical and physiological effects. It has been reported to induce oxidative stress, which may contribute to its anticancer activity. [3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has also been shown to inhibit the activity of several enzymes, including acetylcholinesterase and monoamine oxidase. These effects may contribute to the potential applications of [3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it has been shown to have a range of potential applications in medical research. However, there are also limitations to using [3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine in lab experiments. It has been reported to have low solubility in water, which may limit its effectiveness in certain applications. Additionally, the mechanism of action of [3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for research on [3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine. One area of research is to further investigate the mechanism of action of [3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine, particularly in relation to its anticancer activity. Another area of research is to explore the potential applications of [3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, research could be conducted to improve the solubility of [3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine in water, which may increase its effectiveness in certain applications.
Conclusion:
In conclusion, [3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. It has been shown to have anticancer, antiviral, and antibacterial properties, and has potential applications in the treatment of neurological disorders. While there are limitations to using [3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine in lab experiments, there are also several future directions for research on this compound. Further research on [3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine may lead to the development of new treatments for a range of medical conditions.
Méthodes De Synthèse
Several methods have been used to synthesize [3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine, including the reaction of 2,5-dimethylbenzaldehyde with bicyclo[1.1.1]pentan-1-one, followed by hydrazine hydrate. Another method involves the reaction of 2,5-dimethylbenzaldehyde with bicyclo[1.1.1]pentan-1,4-dione, followed by hydrazine hydrate. Both methods result in the formation of [3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine with high yields.
Applications De Recherche Scientifique
[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been shown to have potential applications in medical research. It has been reported to have anticancer, antiviral, and antibacterial properties. [3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been studied for its ability to inhibit the growth of cancer cells, including breast cancer, lung cancer, and leukemia. [3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has also been shown to have antiviral activity against herpes simplex virus type 1 and 2, and antibacterial activity against Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
[3-(2,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-9-3-4-10(2)11(5-9)12-6-13(7-12,8-12)15-14/h3-5,15H,6-8,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIGIYLKNWLTPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C23CC(C2)(C3)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2633671.png)
![1-[6-(4-Fluorophenyl)pyridazin-3-yl]-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azetidin-3-amine](/img/structure/B2633672.png)



![3-ethyl-7-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2633680.png)
![N1-methyl-N1-[[4-[4-(1-methylethoxy)phenyl]-1H-pyrrol-3-yl]methyl]-1,2-ethanediamine,trihydrochloride](/img/structure/B2633682.png)


![(2-Methoxyphenyl)[(1-methylpyrazol-5-yl)methyl]amine](/img/structure/B2633687.png)



